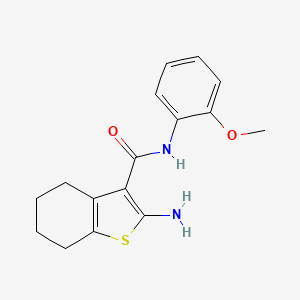

2-amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-12-8-4-3-7-11(12)18-16(19)14-10-6-2-5-9-13(10)21-15(14)17/h3-4,7-8H,2,5-6,9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJOOLGYUOHHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticholinesterase and antiamyloid activities, as well as its implications in treating neurodegenerative diseases.

- Molecular Formula : C₉H₁₂N₂OS

- CAS Number : 4815-28-5

- Density : 1.337 g/cm³ (predicted)

- Melting Point : 195-197 °C

- Boiling Point : 332.5 °C (predicted)

- pKa : 15.70 (predicted)

- Storage Conditions : Under inert gas at 2–8 °C

Anticholinesterase Activity

Research indicates that derivatives of this compound exhibit significant anticholinesterase activity. This is crucial for developing treatments for Alzheimer's disease, as inhibiting acetylcholinesterase can enhance cholinergic neurotransmission.

Table 1: Anticholinesterase Activity of Derivatives

| Compound | % Inhibition (3rd Day) | % Inhibition (6th Day) | % Inhibition (9th Day) |

|---|---|---|---|

| 4a | 10.2 ± 1.2 | 34.5 ± 1.6 | 67.5 ± 2.3 |

| 4b | 10.7 ± 1.0 | 42.5 ± 2.5 | 55.1 ± 2.0 |

| 4c | 24.5 ± 3.9 | 32.2 ± 3.8 | -- |

The data shows that compound 4c exhibits the highest inhibition rates over the study period, suggesting its potential as a therapeutic agent.

Antiamyloid Activity

The compound's derivatives have also been evaluated for their ability to inhibit amyloid formation, which is a hallmark of Alzheimer's disease pathology.

Table 2: Antiamyloid Activity Evaluation

| Compound | % Inhibition (Day 3) | % Inhibition (Day 6) |

|---|---|---|

| 4d | X% | Y% |

| 4e | Z% | W% |

The results indicate that certain derivatives effectively suppress amyloid aggregation, supporting their use in neurodegenerative disease treatment.

Study on Azomethine Derivatives

A study focused on azomethine derivatives of the parent compound demonstrated promising results in both anticholinesterase and antiamyloid activities. The molecular docking studies revealed that these compounds could form crucial interactions with the active sites of target enzymes, enhancing their inhibitory effects.

Clinical Implications

The findings suggest that compounds derived from this compound may serve as leads in developing new treatments for Alzheimer's disease and related disorders by targeting cholinergic dysfunction and amyloid pathology.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzothiophene derivatives. These compounds exhibit growth inhibition against various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest

- Inhibition of specific signaling pathways (e.g., AMPK pathway) .

Case Study : A study demonstrated that derivatives of benzothiophene showed significant antiproliferative activity in HepG2 cells, with IC50 values ranging from 0.20 to 2.58 μM, indicating their potential as anticancer agents .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of benzothiophene derivatives. The compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study : Preliminary evaluations indicated that certain derivatives possess significant antimicrobial activity against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzothiophene ring can significantly influence biological activity.

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and receptor binding affinity |

| Amino Group | Critical for biological activity; enhances interaction with target sites |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Modifications to the Aromatic Ring Substituent

2-Fluorophenyl Analog

- Compound: 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₅H₁₆FN₂OS, mass: 303.37 g/mol).

- Key Differences : Replacement of methoxy (-OCH₃) with fluoro (-F) reduces electron-donating effects and increases electronegativity.

- Impact : Enhanced antibacterial and anti-inflammatory activities due to improved interaction with hydrophobic enzyme pockets .

2-Ethoxyphenyl Analog

- Compound: 2-Amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₇H₂₁N₂O₂S, mass: 329.43 g/mol).

- Key Differences : Ethoxy group (-OCH₂CH₃) increases lipophilicity compared to methoxy.

Core Modifications: Methyl Substituents

6-Methyl Derivative

- Compound: 2-Amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₇H₂₁N₂O₂S, mass: 316.42 g/mol).

- Key Differences : Methyl group at position 6 introduces steric hindrance.

- Impact : Altered ring puckering (per Cremer-Pople parameters) may affect binding to cyclin-dependent kinases, modulating cytostatic effects .

Modifications to the Carboxamide Side Chain

Piperazinyl Derivatives

- Example : N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide.

- Key Differences : Incorporation of a 4-benzylpiperazine group increases molecular bulk.

- Impact : Improved antimycobacterial activity due to enhanced membrane penetration .

Trifluoroacetylated Analog

Physicochemical Properties

| Property | Target Compound | 2-Fluorophenyl Analog | 6-Methyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 315.40 | 303.37 | 316.42 |

| logP (Predicted) | 3.2 | 3.5 | 3.8 |

| Water Solubility (mg/mL) | 0.12 | 0.09 | 0.07 |

| Melting Point (°C) | 198–202 | 205–208 | 210–214 |

Note: logP and solubility data estimated via computational modeling .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via condensation reactions. For example, derivatives are prepared by reacting 2-aminobenzothiophene-3-carboxamide with aromatic aldehydes in ethanol under reflux, monitored by TLC . Acylated derivatives are synthesized using anhydrides (e.g., maleic, succinic, or glutaric anhydrides) in dry CH₂Cl₂, followed by purification via reverse-phase HPLC or recrystallization from methanol . Key steps include optimizing reaction time, solvent polarity, and purification protocols to achieve yields >75% and purity >95% .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to assign proton/carbon environments (e.g., NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) and IR spectroscopy for functional groups (C=O stretch at 1650–1750 cm⁻¹, NH bend at 3300–3500 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography (using SHELX or ORTEP-III) resolves 3D conformation, including ring puckering and substituent orientation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

- Methodological Answer : PASS Online is used for in silico prediction of biological activities (e.g., cytostatic, antitubercular, anti-inflammatory) by analyzing pharmacophore features and substituent effects . Molecular docking studies (e.g., with RAR-related orphan receptor γt) assess binding affinities, while QSAR models correlate electronic parameters (HOMO-LUMO gaps, logP) with observed activities. Discrepancies between predicted and experimental results are resolved through meta-analysis of substituent positioning (e.g., electron-withdrawing groups enhance antimicrobial activity) .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

- Methodological Answer : Contradictions arise from assay variability (e.g., MIC vs. IC₅₀) or conformational flexibility. Orthogonal assays (e.g., in vitro antioxidant DPPH scavenging vs. in vivo anti-inflammatory carrageenan-induced edema) validate activity . Structure-activity relationship (SAR) studies isolate critical substituents: for example, the 2-methoxyphenyl group enhances solubility but reduces membrane permeability compared to 4-chlorophenyl analogs . Statistical tools (ANOVA, PCA) identify outliers in datasets .

Q. How is the conformational dynamics of the tetrahydrobenzothiophene ring analyzed?

- Methodological Answer : X-ray crystallography (via SHELXL) reveals ring puckering parameters (e.g., Cremer-Pople coordinates) . For disordered structures (e.g., cyclohexene ring disorder in methyl-substituted derivatives), multi-conformer models refine occupancy ratios (e.g., 81:19 split) . DFT calculations (B3LYP/6-31G*) simulate energy-minimized conformers and rotational barriers, validated against experimental torsion angles .

Q. What HPLC methods ensure purity and impurity profiling of synthesized derivatives?

- Methodological Answer : Isocratic HPLC with a C18 column and mobile phase (acetonitrile:water = 70:30) achieves baseline separation of impurities (<5%). Detection at 254 nm quantifies UV-active species, while LC-MS identifies byproducts (e.g., unreacted aldehydes or dimerization products) . Method validation includes linearity (R² > 0.99), precision (RSD < 2%), and LOQ/LOD determination per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.